molecular formula C42H48N9P3 B15045109 N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexabenzyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine

N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexabenzyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine

Cat. No.: B15045109
M. Wt: 771.8 g/mol
InChI Key: PQIPDHTUQXNJAA-UHFFFAOYSA-N
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Description

N²,N²,N⁴,N⁴,N⁶,N⁶-Hexabenzyl-1,3,5,2λ⁵,4λ⁵,6λ⁵-triazatriphosphinine-2,2,4,4,6,6-hexamine is a phosphorus-nitrogen heterocyclic compound featuring a six-membered triazatriphosphinine core substituted with six benzyl groups. Its λ⁵-phosphorus centers adopt a trigonal bipyramidal geometry, enabling unique electronic and steric properties. The benzyl substituents enhance solubility in organic solvents and influence reactivity, making it a candidate for catalytic and supramolecular applications. However, analogous compounds (e.g., triazine derivatives) have been investigated for their bioactivity and synthetic utility .

Properties

Molecular Formula

C42H48N9P3

Molecular Weight

771.8 g/mol

IUPAC Name

2-N,2-N',4-N,4-N',6-N,6-N'-hexabenzyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6,6-hexamine

InChI

InChI=1S/C42H48N9P3/c1-7-19-37(20-8-1)31-43-52(44-32-38-21-9-2-10-22-38)49-53(45-33-39-23-11-3-12-24-39,46-34-40-25-13-4-14-26-40)51-54(50-52,47-35-41-27-15-5-16-28-41)48-36-42-29-17-6-18-30-42/h1-30,43-48H,31-36H2

InChI Key

PQIPDHTUQXNJAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNP2(=NP(=NP(=N2)(NCC3=CC=CC=C3)NCC4=CC=CC=C4)(NCC5=CC=CC=C5)NCC6=CC=CC=C6)NCC7=CC=CC=C7

Origin of Product

United States

Preparation Methods

The synthesis of N2,N~2~,N~4~,N~4~,N~6~,N~6~-hexabenzyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine typically involves multi-step organic reactions. One common synthetic route includes the reaction of triazatriphosphinine with benzyl halides under controlled conditions. The reaction conditions often require the use of solvents such as chlorobenzene and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexabenzyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Scientific Research Applications

N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexabenzyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2,N~2~,N~4~,N~4~,N~6~,N~6~-hexabenzyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine involves its interaction with specific molecular targets. The benzyl groups play a crucial role in stabilizing the compound and facilitating its binding to target molecules. The triazatriphosphinine core is responsible for the compound’s reactivity and ability to participate in various chemical reactions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications
N²,N²,N⁴,N⁴,N⁶,N⁶-Hexabenzyl-triazatriphosphinine-hexamine (Target Compound) Triazatriphosphinine Six benzyl groups ~1,200 g/mol* Potential catalysis, coordination chemistry
N-[2-[(2R)-[(1S)-(3-Phenylureido)-2-phenylethyl]-5-oxo-piperazin-1-yl]acetyl]-Lys-NHBn HCl Piperazine-lysine hybrid Benzyl, phenylureido groups ~700–800 g/mol Antiparasitic/antitumor activity (inferred)
N²-Benzyl-6-(2,2,2-trifluoroethoxy)-N⁴-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine Triazine Trifluoroethoxy, benzyl 459.35 g/mol Bioactive scaffold (exact activity unspecified)

*Calculated based on molecular formula; exact data unavailable in evidence.

Key Observations:

Substituent Effects : The target compound’s hexabenzyl configuration distinguishes it from simpler triazine derivatives (e.g., trifluoroethoxy-substituted triazines in ). Benzyl groups likely increase steric hindrance, reducing nucleophilic reactivity compared to smaller substituents.

Phosphorus vs. Carbon Cores : Unlike triazines (C₃N₃ cores), the triazatriphosphinine core (P₃N₃) introduces hypervalent phosphorus centers, enabling unique coordination behavior with transition metals .

Limitations in Comparative Analysis

  • Data Gaps : Direct comparisons are hindered by the absence of experimental data (e.g., NMR, bioassays) for the target compound in the evidence.
  • Biological Activity : While lankacidin C (a redox-cofactor compound from Pseudomonas ) shows antitumor activity, its structural dissimilarity to the target compound precludes meaningful comparison.

Biological Activity

The compound N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexabenzyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine-2,2,4,4,6,6-hexamine is a complex organic molecule with potential biological activities. This article aims to explore its biological properties based on existing literature and research findings.

Chemical Structure and Properties

The compound features a unique triazatriphosphinine backbone with multiple benzyl groups. Its structural complexity may contribute to its biological activity. The molecular formula indicates significant nitrogen and phosphorus content, which are often associated with biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₃₁H₃₉N₇P₃
Molecular Weight607.69 g/mol
Functional GroupsBenzyl (C₆H₅), Triazatriphosphinine
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that similar compounds within the triazatriphosphinine class exhibit notable antimicrobial properties. For instance, hexamethylenetetramine (a related compound) has demonstrated effectiveness against various bacterial strains due to its hydrolysis to ammonia and formaldehyde, which possess intrinsic antibacterial properties .

Case Study: Antibacterial Efficacy

A study on hexamethylenetetramine complexes revealed that coordination with metal ions significantly enhances antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The cobalt complexes derived from hexamethylenetetramine showed superior activity compared to standard antibiotics like gentamicin .

Cytotoxicity and Safety Profile

While many nitrogen-containing compounds demonstrate biological activity, their safety profiles are crucial for therapeutic applications. Hexamethylenetetramine has shown low genetic risk in animal studies despite producing positive results in the Ames test . This suggests that while the compound may exhibit biological activity, it does not necessarily correlate with high toxicity.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityLow genetic risk
AntifungalPotential activity noted

The mechanism by which N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-hexabenzyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine exerts its biological effects is likely multifaceted. Similar compounds have been shown to disrupt microbial cell walls or interfere with metabolic pathways. The presence of multiple benzyl groups may enhance lipophilicity, facilitating cellular uptake.

Research Findings

Recent studies have focused on the synthesis and characterization of triazatriphosphinine derivatives. These studies often employ techniques such as NMR spectroscopy and mass spectrometry to elucidate structural properties and confirm biological efficacy through various assays.

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